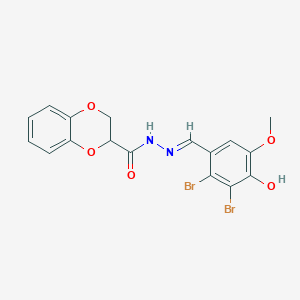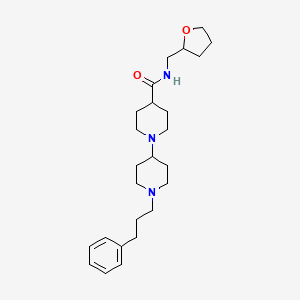
5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one, also known as CMQ, is a quinazolinone derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies, which has led to further research into its synthesis, mechanism of action, and potential applications.
作用機序
The mechanism of action of 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one is not fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has been shown to induce apoptosis by activating the caspase pathway. Additionally, 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell survival and proliferation. In neurodegenerative diseases, 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and anti-inflammatory effects. Additionally, 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has been shown to have neuroprotective effects, including the inhibition of amyloid-beta plaque formation and the reduction of oxidative stress.
実験室実験の利点と制限
One advantage of using 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer cell biology and developing new cancer therapies. Additionally, 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has shown potential as a neuroprotective agent, making it a useful tool for studying neurodegenerative diseases. However, one limitation of using 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one in lab experiments is its relatively low solubility, which can make it difficult to work with in certain assays.
将来の方向性
There are several future directions for research on 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one, including:
1. Further studies to elucidate the mechanism of action of 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one in cancer and neurodegenerative diseases.
2. Development of more efficient synthesis methods for 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one to improve yield and purity.
3. Investigation of the potential of 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one as a therapeutic agent for other diseases, such as autoimmune disorders.
4. Development of novel 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one derivatives with improved pharmacological properties.
5. Clinical trials to evaluate the safety and efficacy of 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one as a therapeutic agent for cancer and neurodegenerative diseases.
In conclusion, 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one is a promising compound that has shown potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods and novel derivatives.
合成法
The synthesis of 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one involves several steps, including the condensation of 2-aminobenzonitrile with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with chloroacetyl chloride. The final product is obtained through the reaction of the intermediate with methylamine. The synthesis of 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has been optimized to improve yield and purity, making it a viable option for large-scale production.
科学的研究の応用
5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurodegenerative diseases. In preclinical studies, 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has shown potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4(3H)-one has shown potential as a neuroprotective agent, with studies suggesting that it may have a role in the treatment of Alzheimer's disease.
特性
IUPAC Name |
5-chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-16-6-5-10(12(16)18)17-7-15-9-4-2-3-8(14)11(9)13(17)19/h2-4,7,10H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOUOLVCTSWECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N2C=NC3=C(C2=O)C(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(1-methyl-2-oxopyrrolidin-3-yl)quinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-4-({[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]amino}methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6075498.png)
![N-[(2,6-dioxo-4-phenylcyclohexylidene)methyl]glycine](/img/structure/B6075507.png)
![2-(benzylthio)-8,8-dimethyl-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6075523.png)
![N-(2,4-dichlorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6075533.png)
![6-(4-methylbenzyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B6075540.png)
![ethyl 3-(2,4-difluorobenzyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B6075550.png)

![2-{3-[(1,3-benzoxazol-2-ylthio)methyl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B6075554.png)
![2-ethoxy-6-({[1-(3-methoxybenzyl)-3-piperidinyl]amino}methyl)phenol](/img/structure/B6075557.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6075563.png)
![10-(cyclopropylcarbonyl)-3-(4-methylphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6075571.png)

![2-{1-(2-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6075584.png)
